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molecular formula C9H10FNO2 B1269048 3-Amino-3-(4-fluorophenyl)propanoic acid CAS No. 325-89-3

3-Amino-3-(4-fluorophenyl)propanoic acid

Cat. No. B1269048
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05135947

Procedure details

A solution of 24.8 g (0.2 mol) of 4-fluorobenzaldehyde, 20.8 g (0.2 mol) of malonic acid, 30.8 g (0.4 mol) of ammonium acetate and 550 ml of ethanol was refluxed for approximately seven hours. The mixture was cooled and the precipitated solid was collected by vacuum filtration. The solid was recrystallized from 500 ml of water to provide 8.66 g of 3-amino-3-(4-fluorophenyl)propionic acid. mp=225° C. dec.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
20.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 500 ml of water

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.66 g
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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